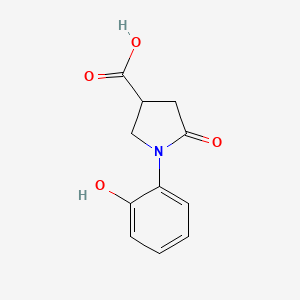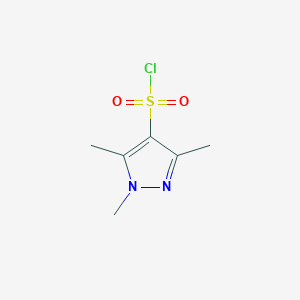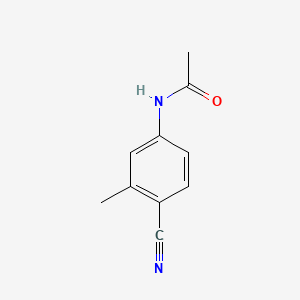
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that is structurally characterized by the presence of a 5-oxopyrrolidine ring and a phenolic group. This structure is closely related to various synthesized derivatives that have been studied for their potential biological activities, such as antioxidant, anti-inflammatory, analgesic, and antibacterial properties . The presence of the hydroxyphenyl group is a common feature in these compounds, which may contribute to their reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including the formation
Eigenschaften
IUPAC Name |
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-4-2-1-3-8(9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOSKXLHCTVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372432 | |
| Record name | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
39629-89-5 | |
| Record name | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives interesting for antimicrobial development?
A1: The increasing resistance of Gram-positive bacteria and fungi to existing drugs necessitates the exploration of new antimicrobial scaffolds. 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising in vitro activity against several multidrug-resistant Gram-positive pathogens, including S. aureus, E. faecalis, and C. difficile []. This activity, combined with their favorable cytotoxicity profiles, makes them attractive candidates for further development.
Q2: How does the structure of these compounds relate to their activity?
A2: The study demonstrated a clear structure-activity relationship. For instance, the addition of a 3,5-dichloro-2-hydroxyphenyl substituent significantly enhanced the activity against certain strains, highlighting the importance of this structural motif. Additionally, modifications to the core structure with 5-fluorobenzimidazole or thien-2-yl fragments led to increased potency against S. aureus []. This suggests that specific structural features are crucial for interacting with bacterial targets and exerting antimicrobial effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)

